molecular formula C10H13NO3 B1467099 [1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol CAS No. 1247388-90-4

[1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol

Cat. No. B1467099
CAS RN: 1247388-90-4
M. Wt: 195.21 g/mol
InChI Key: AKCCSEPIBMRTFO-UHFFFAOYSA-N
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Description

“[1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol” is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.21 g/mol. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “this compound”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The pyrrolidine ring in “this compound” contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .

Scientific Research Applications

Carbonyl Compounds in Wine

Research has elucidated the role of carbonyl compounds such as furfural in wine, highlighting their impact on color stability, astringency, and aroma. While beneficial in modulating wine characteristics, these compounds, when ingested, can form adducts with DNA, leading to genotoxic effects along the gastrointestinal tract, and may contribute to the development of neurodegenerative diseases due to their reactive nature and the increase in reactive oxygen species they cause (Lago & Welke, 2019).

Pyrolysis Chemistry

The pyrolysis of carbohydrates, a process relevant for understanding the formation of furan compounds like "[1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol", shows that furans are favored in the pyrolysis of sugars compared to other pyrolysis products. This has implications for the generation of biofuels and understanding the chemical pathways in biomass conversion (Sanders, Goldsmith, & Seeman, 2003).

Methanol in Transformer Insulating Oil

Methanol has been studied as a marker for assessing the condition of solid insulation in power transformers, highlighting its role in monitoring cellulosic insulation degradation. This application underscores the broader utility of methanol and its derivatives in industrial diagnostics and maintenance (Jalbert et al., 2019).

Methanotrophs and Methanol

Methanotrophs, capable of using methane as their sole carbon source, have potential biotechnological applications, including the conversion of methane to methanol. This research avenue explores the sustainable utilization of methane, a potent greenhouse gas, for producing valuable chemicals and fuels (Strong, Xie, & Clarke, 2015).

Biomass Conversion to Furan Derivatives

The transformation of plant biomass into furan derivatives, such as 5-hydroxymethylfurfural (HMF), and further into valuable chemicals and materials is a significant area of research. This process demonstrates the potential of sustainable chemistry in replacing non-renewable hydrocarbon sources (Chernyshev, Kravchenko, & Ananikov, 2017).

Future Directions

The future directions for “[1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol” and similar compounds lie in the design of new pyrrolidine compounds with different biological profiles . The use of heterocyclic scaffolds, many of which contain nitrogen, is increasingly relied upon in the development of clinically active drugs .

Biochemical Analysis

Biochemical Properties

Enzymes such as cytochrome P450 and carbonyl reductase are known to interact with [1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol. Cytochrome P450 enzymes facilitate the oxidation of the compound, leading to the formation of hydroxylated metabolites. Carbonyl reductase, on the other hand, reduces the carbonyl group in the furan ring, resulting in the formation of alcohol derivatives .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell signaling pathways. This modulation can result in changes in gene expression, affecting the transcription of specific genes involved in cell growth, differentiation, and apoptosis .

In terms of cellular metabolism, this compound can influence the activity of metabolic enzymes, leading to changes in the levels of metabolites and metabolic flux. This can impact cellular energy production and the synthesis of biomolecules .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to the active sites of enzymes, inhibiting or activating their activity. For example, it can inhibit the activity of cytochrome P450 enzymes by binding to their heme group, preventing the oxidation of substrates .

Additionally, this compound can interact with transcription factors, influencing their ability to bind to DNA and regulate gene expression. This can lead to changes in the expression of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or oxidative conditions. This degradation can lead to the formation of inactive or less active metabolites, reducing the compound’s effectiveness .

Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity. These effects are dependent on the concentration and duration of exposure to the compound .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and gene expression without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including liver and kidney damage, oxidative stress, and apoptosis .

Threshold effects have been observed, where the compound’s activity increases with dosage up to a certain point, beyond which adverse effects become more prominent. These findings highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, including oxidation and reduction reactions. Cytochrome P450 enzymes oxidize the compound, leading to the formation of hydroxylated metabolites. Carbonyl reductase reduces the carbonyl group in the furan ring, resulting in the formation of alcohol derivatives .

These metabolic pathways are crucial for the compound’s detoxification and elimination from the body. The interactions with enzymes and cofactors involved in these pathways can influence the compound’s metabolic flux and the levels of metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as organic anion transporters and organic cation transporters .

Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues is also affected by its affinity for different cell types and its ability to cross biological barriers .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, based on its interactions with targeting signals .

Post-translational modifications, such as phosphorylation or acetylation, can also affect the compound’s localization and activity. These modifications can alter the compound’s binding affinity for specific biomolecules, influencing its function within different subcellular compartments .

properties

IUPAC Name

furan-2-yl-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c12-7-8-3-4-11(6-8)10(13)9-2-1-5-14-9/h1-2,5,8,12H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCCSEPIBMRTFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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